molecular formula C19H29N3O2 B14010832 1-Dodecyl-6-nitroindazole CAS No. 27225-60-1

1-Dodecyl-6-nitroindazole

Katalognummer: B14010832
CAS-Nummer: 27225-60-1
Molekulargewicht: 331.5 g/mol
InChI-Schlüssel: MFCYKRGXBQNVAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Dodecyl-6-nitroindazole is a chemical compound belonging to the class of organic compounds known as indazoles. Indazoles are characterized by a pyrazole ring fused to a benzene ring. The presence of a dodecyl group (a twelve-carbon alkyl chain) and a nitro group at the 6th position of the indazole ring makes this compound unique and of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Dodecyl-6-nitroindazole typically involves the nitration of dodecylindazole. The nitration process is an electrophilic substitution reaction where a nitro group is introduced into the aromatic ring. Common reagents for this reaction include nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperatures to ensure the selective nitration at the 6th position.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Dodecyl-6-nitroindazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The dodecyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, and methanol as a solvent.

    Substitution: Nucleophiles such as halides or amines, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products:

    Reduction: 1-Dodecyl-6-aminoindazole.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Dodecyl-6-nitroindazole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and as a precursor for functionalized compounds in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-Dodecyl-6-nitroindazole involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, influencing cellular processes. The dodecyl chain enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially affecting membrane-bound proteins and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

    6-Nitroindazole: Lacks the dodecyl chain, making it less lipophilic.

    7-Nitroindazole: Similar structure but with the nitro group at the 7th position, leading to different reactivity and biological activity.

    1-Dodecylindazole:

Uniqueness: 1-Dodecyl-6-nitroindazole’s combination of a long alkyl chain and a nitro group provides unique properties, such as enhanced lipophilicity and specific reactivity, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

27225-60-1

Molekularformel

C19H29N3O2

Molekulargewicht

331.5 g/mol

IUPAC-Name

1-dodecyl-6-nitroindazole

InChI

InChI=1S/C19H29N3O2/c1-2-3-4-5-6-7-8-9-10-11-14-21-19-15-18(22(23)24)13-12-17(19)16-20-21/h12-13,15-16H,2-11,14H2,1H3

InChI-Schlüssel

MFCYKRGXBQNVAJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCN1C2=C(C=CC(=C2)[N+](=O)[O-])C=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.